molecular formula C13H13NS B14649934 2-(Phenylsulfanylmethyl)aniline CAS No. 53165-12-1

2-(Phenylsulfanylmethyl)aniline

Cat. No.: B14649934
CAS No.: 53165-12-1
M. Wt: 215.32 g/mol
InChI Key: QZOGKGSZSKMLIP-UHFFFAOYSA-N
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Description

2-(Phenylsulfanylmethyl)aniline is an aromatic amine characterized by an aniline moiety (C₆H₅NH₂) substituted at the 2-position with a methyl group bearing a phenylthio (S-C₆H₅) functional group. Its molecular formula is C₁₃H₁₃NS, with a molecular weight of 215.31 g/mol (calculated). The compound’s structure combines the electron-rich aniline ring with a thioether linkage, which influences its chemical reactivity and physical properties.

Properties

CAS No.

53165-12-1

Molecular Formula

C13H13NS

Molecular Weight

215.32 g/mol

IUPAC Name

2-(phenylsulfanylmethyl)aniline

InChI

InChI=1S/C13H13NS/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-9H,10,14H2

InChI Key

QZOGKGSZSKMLIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=CC=C2N

Origin of Product

United States

Preparation Methods

The synthesis of 2-(Phenylsulfanylmethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated arene with an amine via a nucleophilic aromatic substitution pathway . This reaction typically requires high temperatures and/or high pressures to ensure high yields. Another method involves the reduction of nitroarenes, which can be catalyzed by palladium . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

2-(Phenylsulfanylmethyl)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Phenylsulfanylmethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Phenylsulfanylmethyl)aniline involves its interaction with various molecular targets. The phenylsulfanyl group can participate in electron-donating or electron-withdrawing interactions, affecting the compound’s reactivity. The aniline group can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways .

Comparison with Similar Compounds

Functional Group and Substituent Analysis

The following table highlights key structural and functional differences between 2-(Phenylsulfanylmethyl)aniline and related compounds:

Compound Functional Group Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Thioether (S-C₆H₅) Phenylthio-methyl C₁₃H₁₃NS 215.31 Electron-rich due to thioether; susceptible to oxidation to sulfoxide/sulfone .
2-(Cyclohexylmethylsulfamoyl)aniline Sulfonamide (SO₂NH-) Cyclohexylmethyl-sulfonamide C₁₃H₁₉N₂O₂S 283.37 Hydrogen-bonding capacity enhances biological activity; used in drug design .
2-(Difluoromethylsulfonyl)-6-fluoroaniline Sulfonyl (SO₂) Difluoromethyl, Fluoro C₇H₆F₃NO₂S 219.69 High electronegativity stabilizes sulfonyl group; resistant to acidic conditions .
2-((Phenoxymethyl)sulfonyl)aniline Sulfonyl (SO₂) Phenoxymethyl C₁₃H₁₃NO₃S 263.31 Polar sulfonyl group increases solubility in polar solvents; used in intermediates for agrochemicals .
4-(Methanesulfonylmethyl)aniline Sulfonylmethyl (SO₂CH₃) Methanesulfonylmethyl C₈H₁₁NO₂S 201.24 Electron-withdrawing sulfonyl group reduces aromatic ring reactivity; potential applications in polymer chemistry .

Q & A

Q. Q1. What are the established synthetic routes for 2-(Phenylsulfanylmethyl)aniline, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves functionalization of aniline derivatives via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, bromomethyl intermediates (e.g., 2-(Bromomethyl)aniline) can react with thiophenol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the phenylsulfanyl group . Key intermediates are characterized using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC to confirm purity. Controlled reaction conditions (e.g., inert atmosphere, temperature <100°C) minimize side reactions like oxidation .

Q. Q2. How is the molecular structure of this compound validated experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For related aniline derivatives (e.g., N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline), SC-XRD data revealed bond lengths (C–S: ~1.78 Å) and dihedral angles between aromatic rings, confirming steric and electronic effects . Crystallographic parameters (e.g., space group Pna2₁, unit cell dimensions) are refined using software like SHELXL .

Q. Q3. What spectroscopic techniques are critical for characterizing this compound in solution?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The NH₂ group shows broad signals at δ ~4.5–5.5 ppm, while the sulfanylmethyl (–SCH₂–) protons resonate near δ 3.8–4.2 ppm .
  • IR Spectroscopy : Confirm NH₂ stretching (~3400 cm⁻¹) and C–S vibrations (~650 cm⁻¹) .
  • UV-Vis : Monitor π→π* transitions of the aromatic system (λ ~250–300 nm) .

Advanced Research Questions

Q. Q4. How does the 2-(Phenylsulfanylmethyl) group influence regioselectivity in palladium-catalyzed C–H functionalization?

Methodological Answer: The sulfanylmethyl group acts as a directing group, facilitating ortho-C–H activation. For example, in palladium-catalyzed acetoxylation, the sulfur atom coordinates Pd(II), forming a 5-membered palladacycle intermediate, enabling selective functionalization . Computational studies (e.g., DFT) reveal that electron-rich sulfur enhances metal coordination, lowering activation barriers . Experimental validation includes kinetic isotope effect (KIE) studies and competitive reactions with substituted analogs .

Q. Q5. What computational methods predict the electronic properties of this compound?

Methodological Answer: Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals (HOMO/LUMO), charge distribution, and electrostatic potential surfaces. For example, the HOMO of this compound localizes on the aniline ring, indicating nucleophilic reactivity. Solvent effects are modeled using the polarizable continuum model (PCM) .

Q. Q6. How do steric and electronic effects of the phenylsulfanylmethyl group impact electrophilic substitution reactions?

Methodological Answer: The bulky –SCH₂Ph group induces steric hindrance, directing electrophiles (e.g., NO₂⁺) to the para position of the aniline ring. Electronic effects (σ-donating sulfur) deactivate the ring, slowing nitration compared to unsubstituted aniline. Competitive experiments with methyl- or methoxy-substituted analogs quantify these effects via Hammett plots (ρ ~ -2.1 for nitration) .

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